molecular formula C19H16ClN3O4 B2702827 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251546-16-3

7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2702827
M. Wt: 385.8
InChI Key: ICUQRAWLFVWYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Novel 1,2,4-triazole derivatives, including structures related to the compound , have been synthesized and tested for antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
  • Quinazolinone derivatives synthesized through reactions involving benzoxazinone components demonstrated antimicrobial activity, highlighting the versatility of benzoxazinone-based compounds in developing new antimicrobial agents (Habib et al., 2013).

Anticancer Applications

  • The synthesis of 1,3,4-oxadiazole derivatives with a benzimidazole moiety has been explored, showing potent anticancer activity against various cancer cell lines. This suggests that modifications to the core structure can lead to compounds with significant therapeutic potential (Ravinaik et al., 2021).

Nematocidal Activities

  • Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds showed good activity against Bursaphelenchus xylophilus, demonstrating the potential of these compounds in agricultural applications (Liu et al., 2022).

properties

IUPAC Name

7-chloro-4-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-2-25-14-5-3-4-12(8-14)19-21-17(27-22-19)10-23-15-7-6-13(20)9-16(15)26-11-18(23)24/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUQRAWLFVWYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

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